6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
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Overview
Description
6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a hydroxycyclohexylamino group, and a methoxyphenylpropyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the carboxamide group: This step often involves the reaction of the pyridine derivative with an appropriate amine under conditions that favor amide bond formation.
Attachment of the hydroxycyclohexylamino group: This step may involve the reaction of the intermediate with a hydroxycyclohexylamine derivative.
Addition of the methoxyphenylpropyl group: This final step typically involves a substitution reaction where the methoxyphenylpropyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling molecules and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds share some structural similarities and are known for their sweetening properties.
Benzylamine: This compound has a similar amine functional group and is used in the production of pharmaceuticals.
Uniqueness
What sets 6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-28-18-11-8-16(9-12-18)5-4-14-23-22(27)17-10-13-21(24-15-17)25-19-6-2-3-7-20(19)26/h8-13,15,19-20,26H,2-7,14H2,1H3,(H,23,27)(H,24,25)/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESZRCYTMFJGH-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)NC3CCCCC3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N[C@H]3CCCC[C@@H]3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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